molecular formula C28H29ClN2O3S B606250 BMS-779788 CAS No. 918348-67-1

BMS-779788

Número de catálogo: B606250
Número CAS: 918348-67-1
Peso molecular: 509.1 g/mol
Clave InChI: JLPURTXCSILYLW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

BMS-779788 (XL-652) is a partial agonist of liver X receptors (LXRs) with selectivity for the LXRβ isoform (IC50: 14 μM for LXRβ vs. 68 μM for LXRα) . Developed by Exelixis and Bristol-Myers Squibb, it was designed to enhance reverse cholesterol transport (RCT) by upregulating ATP-binding cassette transporters ABCA1 and ABCG1 while minimizing hepatic lipogenesis, a common adverse effect of pan-LXR agonists . Preclinical studies in cynomolgus monkeys demonstrated its ability to induce RCT-related genes (ABCA1, ABCG1) in blood with an EC50 of 610 nM, comparable to the full agonist T0901317, but with significantly reduced lipogenic effects (29- and 12-fold less potent in elevating plasma triglycerides and LDL cholesterol, respectively) . A phase I clinical trial (NCT00836602) was completed in 2009, but results remain undisclosed .

Métodos De Preparación

Synthetic Routes to BMS-779788

The synthesis of this compound hinges on constructing a heterocyclic core featuring a maleimide scaffold substituted with aryl and alkyl groups. Key steps include cyclization, halogenation, and substitution reactions, as outlined in patent filings and medicinal chemistry studies .

Core Maleimide Formation

The maleimide ring is synthesized via cyclization of substituted amides. For example, carboxylic acid derivatives are converted to acyl chlorides, which subsequently react with amines to form intermediate amides. Cyclization with diethyloxalate and potassium tert-butoxide yields the maleimide core . A representative reaction sequence involves:

  • Acylation : Conversion of carboxylic acid 6 to acyl chloride using oxalyl chloride.

  • Amide Formation : Reaction with a primary amine to produce substituted amide 7 .

  • Cyclization : Treatment with diethyloxalate and KOtBu to form maleimide 9 .

This method achieves moderate yields (60–75%) and is critical for establishing the stereochemical integrity of the maleimide ring .

Halogenation and Substitution

Halogenation of hydroxylated intermediates using oxalyl chloride introduces chlorine or bromine atoms at strategic positions. For instance, hydroxylated maleimide 8 is treated with oxalyl chloride to yield chlorinated derivative 10 , a precursor for further functionalization . Subsequent substitution reactions with anilines or phenols introduce aryl groups, as demonstrated in the synthesis of 3 (1-benzyl-3-((4-methoxyphenyl)amino)-4-phenyl-1H-pyrrole-2,5-dione) .

Detailed Synthetic Procedures

General Procedure for Maleimide Synthesis

  • Reagents : Acyl chloride (1 equiv), primary amine (1.2 equiv), diethyloxalate (1.5 equiv), KOtBu (2 equiv).

  • Steps :

    • Dissolve acyl chloride in anhydrous dioxane under nitrogen.

    • Add amine dropwise at 0°C, stir for 2 h at room temperature.

    • Add diethyloxalate and KOtBu, reflux for 12 h.

    • Quench with 1 M HCl, extract with ethyl acetate, and purify via silica chromatography .

Key Observation : The bright yellow color change upon KOtBu addition indicates enolate formation, critical for cyclization .

Substitution Reactions with Anilines

Anilines react with halogenated maleimides under mild conditions. For 3 :

  • Conditions : Maleimide 10 (1 equiv), 4-methoxyaniline (1.1 equiv), triethylamine (2 equiv) in dioxane.

  • Workup : Stir at 50°C for 6 h, concentrate, and recrystallize from ethanol .

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO) : Key signals for 3 include δ 9.57 (s, NH), 7.38–7.27 (m, benzyl protons), and 3.60 (s, OCH3) .

  • 13C NMR : Carbonyl resonances at δ 172.0 (maleimide C=O) and 168.0 (amide C=O) .

  • HR-MS : [M + H]+ calculated for C24H21N2O3: 385.15467; found: 385.15539 .

Purity and Stability

  • HPLC : Purity ≥95% (Phenomenex Luna C8 column, KH2PO4/MeOH gradient) .

  • Degradation : this compound undergoes acid-catalyzed dehydration to this compound-ALK, mitigated by neutralized granulation (pH 7.0) .

Optimization and Stability Considerations

Addressing Reactivity of Tertiary Hydroxyl

The tertiary hydroxyl group in this compound is prone to dehydration under acidic conditions. Strategies to stabilize the compound include:

  • Buffered Formulations : Use of pH 7.0 granulation solutions to minimize acid-catalyzed degradation .

  • Structural Modifications : Methylation of the imidazole ring (this compound-Me) reduces charge delocalization, enhancing stability .

Synthetic Yield Improvements

  • Catalysis : Palladium-catalyzed aminations (e.g., Suzuki coupling) enhance efficiency for aryl substitutions .

  • Chiral Separation : Enantiomers of intermediates are resolved using chiral HPLC, yielding the active (R)-diastereomer with superior LXRβ activity .

Aplicaciones Científicas De Investigación

Cardiovascular Health

Mechanism of Action
BMS-779788 activates LXRβ, which plays a crucial role in lipid metabolism and cholesterol homeostasis. Unlike full LXR agonists, this compound exhibits a more favorable profile by inducing less lipogenesis, thus minimizing adverse effects such as increased plasma triglycerides and low-density lipoprotein cholesterol levels .

Case Study: Cynomolgus Monkeys
In a study involving cynomolgus monkeys, this compound was shown to induce target genes related to reverse cholesterol transport (RCT) with an effective concentration (EC50) of 610 nM. This was comparable to its in vitro potency. Notably, it was found to be 29-fold less potent than the full agonist T0901317 in elevating plasma triglyceride levels, indicating a reduced risk of hyperlipidemia while maintaining efficacy in RCT gene induction .

Inflammatory Diseases

Potential Applications
Research indicates that synthetic LXR agonists, including this compound, may ameliorate inflammation in various preclinical models. These include conditions such as atopic dermatitis and acute lung injury, showcasing the compound's versatility beyond lipid metabolism .

Supporting Evidence
Studies have demonstrated that pharmacological activation of LXR can reduce atherosclerosis and improve outcomes in inflammatory disease models. In particular, this compound's selective activation of LXRβ may provide therapeutic benefits without the side effects associated with broader LXR activation .

Ophthalmic Formulations

Topical Applications
Recent patents have explored the use of this compound in topical ophthalmic formulations aimed at treating dry-eye disease. The compound's ability to modulate lipid metabolism may help restore homeostasis in ocular tissues, potentially alleviating symptoms associated with dryness and inflammation .

Chemical Stability and Formulation Considerations

Stability Studies
this compound contains a reactive tertiary hydroxyl group that can degrade under certain conditions, forming a less active derivative (this compound-ALK). Stability studies have shown that this degradation occurs across a pH range of 1-7.5, necessitating careful formulation strategies to maintain efficacy .

Formulation Method Stability Observations Recommended Adjustments
Dry GranulationDegradation observedUse buffered solutions (pH 7)
Wet GranulationSimilar degradationImplement neutralization strategies

Mecanismo De Acción

BMS-779788 ejerce sus efectos activando selectivamente el receptor X hepático alfa y el receptor X hepático beta. Estos receptores son receptores nucleares que regulan la expresión de genes implicados en el metabolismo del colesterol, los ácidos grasos y la glucosa. Al activarse por this compound, los receptores X hepáticos forman heterodímeros con los receptores X retinoides y se unen a elementos de respuesta específicos en el ADN, lo que lleva a la transcripción de genes diana .

Comparación Con Compuestos Similares

Structural and Pharmacological Profiles

Table 1: Key Pharmacological and Clinical Data of LXR Agonists

Compound Selectivity Key Findings Clinical Trial Outcome Adverse Effects
BMS-779788 LXRβ partial agonist - Induces ABCA1/ABCG1 (EC50 = 1.2 μM in vitro; 610 nM in vivo)
- Reduced lipogenesis vs. T0901317 (29x lower TG elevation)
Phase I completed (unpublished) Mild hepatic TG increase at high doses
LXR-623 LXRβ partial agonist - Lowered LDL in primates; reduced atherosclerosis in mice
- Activated ABCA1/ABCG1 in humans
Terminated (neurological effects) CNS toxicity (dose-dependent)
BMS-852927 LXRβ partial agonist - Improved RCT in hypercholesterolemic patients
- Wide therapeutic index in monkeys
Terminated (safety concerns) Increased LDL, TG, and neutropenia
T0901317 Pan-LXR agonist - Potent induction of RCT genes
- Robust lipogenesis (↑TG, LDL)
Preclinical only Severe hepatic steatosis
GW3965 Pan-LXR agonist - Enhances RCT in macrophages
- Activates lipogenic genes (SREBP1c)
Preclinical only Hepatic lipid accumulation

Mechanistic and Efficacy Comparisons

Selectivity and Gene Activation

This compound’s partial agonism and LXRβ preference distinguish it from pan-agonists like T0901317 and GW3963. While T0901317 potently activates both LXRα (central to hepatic lipogenesis) and LXRβ, this compound’s 4.9-fold selectivity for LXRβ (IC50: 14 μM vs. 68 μM for LXRα) allows for ABCA1/ABCG1 induction in macrophages and peripheral tissues without significant SREBP1c-driven lipogenesis . In contrast, LXR-623, another LXRβ-selective agonist (7-fold selectivity), showed efficacy in lowering LDL in primates but caused dose-limiting CNS toxicity in humans .

Lipogenic Effects

This compound demonstrated a superior safety profile in nonhuman primates compared to BMS-852927, a structurally related LXRβ agonist. This compound’s partial agonism likely contributes to its narrower impact on lipogenesis; in mice, it increased biliary cholesterol without elevating hepatic triglycerides at therapeutic doses (3–10 mg/kg) .

Clinical Development Challenges

  • This compound : Despite favorable preclinical data, its phase I trial results were never disclosed, leaving questions about efficacy and tolerability in humans .
  • LXR-623 and BMS-852927 : Both failed due to unforeseen toxicity (CNS effects, dyslipidemia), highlighting the difficulty in translating LXRβ selectivity into clinical safety .
  • CS-8080: Another LXRβ agonist terminated for undisclosed safety reasons, underscoring the high attrition rate in this class .

Actividad Biológica

BMS-779788 is a selective agonist of Liver X Receptors (LXRs), particularly LXRβ, and has been studied for its potential therapeutic applications in regulating lipid metabolism, cholesterol homeostasis, and inflammatory responses. This article provides a detailed overview of the biological activity of this compound, supported by pharmacological data, case studies, and relevant research findings.

Overview of Liver X Receptors

Liver X Receptors are nuclear hormone receptors that play crucial roles in lipid metabolism, inflammation, and cholesterol homeostasis. There are two isoforms: LXRα and LXRβ. While LXRα is primarily expressed in the liver and intestine, LXRβ is more widely distributed across various tissues. Activation of these receptors can lead to increased expression of genes involved in reverse cholesterol transport (RCT), such as ATP-binding cassette transporters (ABCA1 and ABCG1), which are critical for the efflux of cholesterol from macrophages to HDL particles.

Pharmacological Characterization

This compound has been characterized as a partial agonist with a selective affinity for LXRβ. This selectivity is significant as it allows for the modulation of lipid metabolism without the adverse effects commonly associated with full agonists that activate both LXRα and LXRβ.

Key Findings:

  • Potency : this compound demonstrated an EC50 of 610 nM in inducing LXR target genes in vivo, comparable to its in vitro potency .
  • Lipid Effects : Compared to full agonists like T0901317, this compound exhibited a significantly lower potential to elevate plasma triglycerides (29-fold less) and LDL cholesterol (12-fold less) .
  • Gene Induction : Despite its reduced lipogenic effects, this compound effectively induced ABCA1 and ABCG1 mRNA levels in blood, which are essential for RCT .

In Vivo Studies

In preclinical studies using cynomolgus monkeys, this compound was administered over a period of seven days. The results indicated:

  • Liver Triglycerides : A dose-dependent increase in liver triglycerides was observed, correlating with plasma triglyceride levels .
  • Biliary Lipids : Treatment led to increased biliary cholesterol and decreased phospholipid and bile acid levels .

Table 1: Summary of In Vivo Effects

ParameterObserved Effect
Plasma TriglyceridesIncreased (dose-dependent)
LDL CholesterolDecreased
ABCA1 mRNA InductionComparable to full agonists
Liver TriglyceridesIncreased after 7-day dosing

Clinical Implications

The selective activation of LXRβ by this compound presents potential therapeutic advantages for conditions such as atherosclerosis and other inflammatory diseases. Research has shown that synthetic LXR agonists can ameliorate atherosclerosis in rodent models and have shown promise in treating various inflammatory disorders . However, clinical trials involving this compound have reported neurological side effects after short-term dosing, highlighting the need for careful monitoring during therapeutic use .

Case Studies

A notable study investigated the effects of this compound on macrophage-specific RCT using radiolabeled cholesterol nanoparticles. The findings indicated that this compound effectively enhanced macrophage cholesterol efflux, supporting its role in promoting RCT . Furthermore, while exploring its effects on cancer models, this compound demonstrated the ability to inhibit cellular proliferation and induce apoptosis in certain cancer cell lines through LXR-mediated pathways .

Q & A

Basic Research Questions

Q. What experimental approaches are used to characterize the partial agonism of BMS-779788 on LXRα and LXRβ?

  • This compound’s partial agonism is quantified using in vitro assays such as ligand-binding domain (LBD) transactivation, where IC50 values of 68 nM (LXRα) and 14 nM (LXRβ) were determined. Dose-response curves in human whole blood further measured ABCA1/ABCG1 induction (EC50: 1.2 μM) to validate its functional activity . Researchers should pair these assays with comparator agonists (e.g., T0901317) to contextualize partial vs. full agonism.

Q. How do preclinical models (e.g., cynomolgus monkeys) inform the therapeutic window of this compound?

  • Preclinical studies in cynomolgus monkeys demonstrated peripheral ABCA1 induction at 3–10 mg/kg doses without significant plasma/hepatic triglyceride elevation, contrasting with full pan-agonists like T0901317. These models prioritize in vivo gene expression (EC50: 610 nM in blood) and lipid profiling to balance reverse cholesterol transport (RCT) benefits against lipogenic risks .

Q. Which target genes are critical for evaluating this compound’s efficacy in reverse cholesterol transport?

  • Key genes include ABCA1 and ABCG1, which mediate cholesterol efflux. Researchers use quantitative PCR or RNA sequencing in blood cells or liver biopsies to measure induction levels. This compound’s partial agonism shows comparable RCT gene activation to full agonists but reduced lipogenic gene activation (e.g., SREBP-1c) .

Advanced Research Questions

Q. How can researchers address discrepancies in pharmacokinetic (PK) data between preclinical species and humans?

  • This compound exhibited tight binding to human α1-acid glycoprotein (HAGP) in surface plasmon resonance (SPR) assays, explaining its low volume of distribution (Vd) and clearance (CL) in humans. Preclinical PK models using rat/dog AGP (with faster dissociation kinetics) may underpredict clinical exposure. Methodologically, equilibrium binding assays and species-specific SPR are critical to resolve these discrepancies .

Q. What experimental strategies mitigate the lipogenic effects of LXR agonists while retaining RCT benefits?

  • This compound’s LXRβ selectivity and partial agonism reduce hepatic triglyceride synthesis compared to pan-agonists. Researchers should design in vivo studies with lipidomics profiling (e.g., plasma LDL-C, biliary cholesterol) and compare dose-dependent lipogenic thresholds (e.g., 29-fold lower triglyceride elevation vs. T0901317) . Co-administration with lipid-lowering agents (e.g., statins) could further optimize therapeutic indices.

Q. How do protein-binding kinetics influence this compound’s pharmacodynamic (PD) profile?

  • SPR studies revealed slow dissociation from human HAGP, prolonging plasma exposure and potentially altering free drug availability. Researchers should integrate binding kinetics (kon/koff) into PK/PD models and validate unbound drug concentrations using equilibrium dialysis or ultrafiltration .

Q. What methodologies resolve contradictory data on this compound’s clinical translation?

  • Despite promising preclinical RCT gene induction, Phase I trials revealed increased plasma LDL-C and hepatic triglycerides in humans. Researchers must reconcile these outcomes by analyzing species-specific LXR isoform expression (e.g., human vs. monkey liver) and off-target effects via transcriptomics or proteomics .

Q. Methodological Guidance for Contradictory Data Analysis

  • Protein Binding: Use SPR and isothermal titration calorimetry (ITC) to compare affinity across species .
  • Lipid Profiling: Employ mass spectrometry for comprehensive lipidomics in plasma, liver, and bile .
  • Gene Expression: Combine single-cell RNA-seq with pathway analysis (e.g., Ingenuity Pathway Analysis) to dissect tissue-specific LXR activation .

Propiedades

IUPAC Name

2-[2-[2-(2-chlorophenyl)propan-2-yl]-1-[4-(3-methylsulfonylphenyl)phenyl]imidazol-4-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29ClN2O3S/c1-27(2,23-11-6-7-12-24(23)29)26-30-25(28(3,4)32)18-31(26)21-15-13-19(14-16-21)20-9-8-10-22(17-20)35(5,33)34/h6-18,32H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPURTXCSILYLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1Cl)C2=NC(=CN2C3=CC=C(C=C3)C4=CC(=CC=C4)S(=O)(=O)C)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918348-67-1
Record name BMS-779788
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918348671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-779788
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB7ZTJ8M8A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BMS-779788
Reactant of Route 2
Reactant of Route 2
BMS-779788
Reactant of Route 3
Reactant of Route 3
BMS-779788
Reactant of Route 4
Reactant of Route 4
BMS-779788
Reactant of Route 5
Reactant of Route 5
BMS-779788
Reactant of Route 6
Reactant of Route 6
BMS-779788

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.